Z-Asp-OH

Descripción

The exact mass of the compound N-[(benzyloxy)carbonyl]-L-aspartic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027368 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-61-0 |

Source

|

| Record name | Benzyloxycarbonyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BENZYLOXYCARBONYL)ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P9JC41T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of N-Carbobenzyloxy-L-aspartic acid (Z-Asp-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-Carbobenzyloxy-L-aspartic acid, commonly referred to as Z-Asp-OH. This compound is a crucial building block in peptide synthesis and medicinal chemistry, making a thorough understanding of its properties essential for its effective application.[1][2]

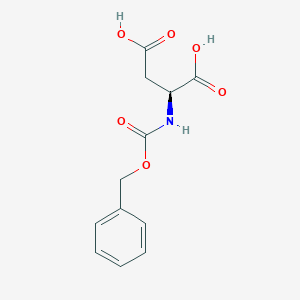

Chemical Identity and Structure

This compound is an N-terminally protected derivative of the amino acid L-aspartic acid. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine functionality, which is a standard strategy in peptide chemistry to facilitate controlled peptide bond formation.[1]

| Identifier | Value |

| IUPAC Name | (2S)-2-[(phenylmethoxy)carbonylamino]butanedioic acid |

| Synonyms | N-Cbz-L-aspartic acid, Benzyloxycarbonyl-L-aspartic acid, Z-L-Aspartic acid |

| CAS Number | 1152-61-0 |

| Molecular Formula | C12H13NO6 |

| Molecular Weight | 267.23 g/mol [3][4] |

| Chemical Structure |

Source: PubChem CID 2723942 |

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 117-119 °C | [3][5] |

| pKa (Predicted) | 3.75 ± 0.23 | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | Soluble | [1] |

| Methanol (B129727) | Soluble | [1] |

| Water | Sparingly soluble | [1] |

Table 3: Optical Properties

| Property | Value | Conditions | Reference |

| Specific Rotation [α]D | +8.6° to +10.5° | c = 1 to 7 in acetic acid, at 20-23°C | [3] |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer, and a magnifying lens for observation.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Solubility Determination

Understanding the solubility of this compound in various solvents is critical for its use in synthesis, purification, and formulation.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, DMF, Methanol, Water) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis:

-

The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed.

-

The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.

-

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of the carboxylic acid groups of this compound at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or ethanol) due to its limited aqueous solubility.

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.

-

Procedure:

-

The initial pH of the this compound solution is recorded.

-

The titrant is added in small, known volumes, and the pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve (often by taking the first or second derivative).

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). For a diprotic acid like this compound, two pKa values corresponding to the two carboxylic acid groups would be expected.

-

Specific Rotation Measurement

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a standardized measure of this property.

Methodology: Polarimetry

-

Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., acetic acid) to a known concentration (c).

-

Instrument Setup: A polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).

-

Measurement:

-

The sample solution is transferred to a polarimeter cell of a known path length (l). Care is taken to avoid air bubbles.

-

The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

-

Calculation: The specific rotation ([α]Tλ) is calculated using the formula: [α]Tλ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Signaling Pathways

As this compound is a synthetically protected amino acid primarily used as a building block in chemical synthesis, it is not known to be directly involved in biological signaling pathways in its protected form. Its utility lies in its role as a precursor for the incorporation of aspartic acid residues into peptides and other complex molecules, which may then have biological activity.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing quantitative data and outlining the standard experimental protocols for their determination. A thorough understanding of these properties is fundamental for researchers and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development to ensure the successful application of this important chemical entity.

References

The Role of Z-Asp-OH in Biochemical Assays: A Technical Guide to its Core Function in Caspase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzoxy-L-aspartic acid (Z-Asp-OH) is a commercially available N-protected amino acid derivative. While not typically employed as a direct bioactive agent in biochemical assays, it serves as a fundamental building block in the synthesis of a critical class of enzyme inhibitors: caspase inhibitors. The aspartic acid moiety is the key determinant for the specificity of these inhibitors, targeting the active site of caspases, a family of cysteine proteases that are central regulators of apoptosis (programmed cell death) and inflammation. This technical guide elucidates the mechanism of action of this compound not as a standalone inhibitor, but as the core recognition element within potent and specific caspase inhibitors used in a variety of biochemical assays.

The Central Role of Aspartate in Caspase Recognition

Caspases are a family of cysteine-aspartic proteases, meaning they utilize a cysteine residue in their active site for catalysis and cleave their substrates specifically after an aspartic acid residue (at the P1 position). This high degree of specificity for aspartate is the cornerstone of their biological function and the basis for designing selective inhibitors. The carboxylate side chain of the P1 aspartate residue in a substrate or inhibitor forms a critical network of hydrogen bonds with conserved arginine and glutamine residues within the S1 pocket of the caspase active site. This interaction anchors the substrate/inhibitor in the correct orientation for catalysis or inactivation.

The this compound molecule provides the essential aspartic acid residue with its amino group protected by a carbobenzoxy (Z) group, allowing for its controlled incorporation into peptide-based inhibitors during solid-phase or solution-phase synthesis.

Mechanism of Action of Z-Asp-Containing Caspase Inhibitors

This compound is a precursor for a range of irreversible caspase inhibitors. These inhibitors typically consist of a peptide sequence recognized by a specific caspase, with the essential aspartic acid at the P1 position, and an electrophilic "warhead" group that covalently modifies the catalytic cysteine residue in the caspase active site. Common warheads include fluoromethyl ketone (FMK), chloromethyl ketone (CMK), and dichlorobenzoyloxymethyl ketone (DCB).

The general mechanism for irreversible inhibition by a Z-Asp-containing inhibitor (represented as Z-Peptide-Asp-Warhead) is a two-step process:

-

Reversible Binding: The inhibitor first binds non-covalently to the caspase active site. The peptide sequence of the inhibitor determines its affinity and specificity for different caspases, while the P1 aspartate residue ensures correct positioning within the S1 pocket.

-

Irreversible Covalent Modification: Following binding, the catalytic cysteine residue of the caspase performs a nucleophilic attack on the electrophilic warhead of the inhibitor. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.

Figure 1: General mechanism of irreversible caspase inhibition by a Z-Asp-containing inhibitor.

Quantitative Data on Z-Asp-Containing Caspase Inhibitors

While this compound itself does not have reported inhibitory activity, numerous caspase inhibitors synthesized using it or containing the Z-Asp motif have been characterized. The following table summarizes the inhibitory constants (Ki) or IC50 values for some representative Z-Asp-containing inhibitors against various caspases. It is important to note that the peptide sequence and the warhead group significantly influence the potency and selectivity of the inhibitor.

| Inhibitor | Target Caspase(s) | Inhibitory Constant (Ki or IC50) | Reference |

| Z-VAD-FMK | Pan-caspase | IC50: 25-400 nM for caspases 1, 3, 8, 9 | [1] |

| Z-DEVD-FMK | Caspase-3, -7, -6, -8, -10 | Ki (caspase-3): ~0.2 nM | [1] |

| Z-IETD-FMK | Caspase-8 | Potent inhibitor | [1] |

| Z-LEHD-FMK | Caspase-9 | Potent inhibitor | [1] |

| Z-Asp-CH2-DCB | Broad spectrum | Dose-dependent inhibition (10-100 µM) | [2] |

Experimental Protocol: Caspase-3 Activity Assay Using a Z-Asp-Containing Inhibitor

This protocol describes a general method for measuring the activity of caspase-3 and its inhibition using a fluorogenic substrate and a Z-Asp-containing inhibitor.

Materials:

-

Recombinant active human caspase-3

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

-

Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO

-

Inhibitor: Z-DEVD-FMK, 1 mM stock in DMSO

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Enzyme Preparation: Dilute the recombinant caspase-3 to the desired final concentration (e.g., 10 nM) in cold Assay Buffer. Keep on ice.

-

Inhibitor Preparation: Prepare serial dilutions of the Z-DEVD-FMK inhibitor in Assay Buffer to achieve a range of final concentrations in the assay. Include a vehicle control (DMSO in Assay Buffer).

-

Assay Setup:

-

To the wells of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Add 20 µL of the diluted caspase-3 enzyme to all wells except the blank (add 20 µL of Assay Buffer to the blank wells).

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare the substrate solution by diluting the Ac-DEVD-AMC stock to a final concentration of 50 µM in Assay Buffer.

-

Add 20 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C. The kinetic measurement of the increase in fluorescence corresponds to the cleavage of the AMC group from the substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Figure 2: Generalized experimental workflow for a caspase inhibition assay.

Signaling Pathway Context: Apoptosis

Z-Asp-containing caspase inhibitors are invaluable tools for dissecting the signaling pathways of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. By using specific inhibitors, researchers can block apoptosis at different points in the cascade to understand the hierarchy and interplay of different caspases.

Figure 3: Simplified overview of the main apoptotic signaling pathways.

Conclusion

This compound is a vital chemical reagent that, while not an inhibitor itself, provides the essential aspartate recognition motif for a wide array of potent and specific caspase inhibitors. Understanding its role as a foundational building block is crucial for researchers in the fields of apoptosis, inflammation, and drug discovery. The ability to synthesize custom peptide inhibitors based on the this compound scaffold allows for the precise dissection of caspase-dependent signaling pathways and the development of potential therapeutics for diseases characterized by dysregulated apoptosis.

References

The Cornerstone of Peptide Chemistry: A Technical Guide to Z-Asp-OH

Introduction

N-α-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) represents a foundational building block in the history and practice of peptide chemistry. Its introduction marked a pivotal moment, enabling the controlled, stepwise synthesis of peptides by providing a stable yet removable protecting group for the α-amino function. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this compound, with a particular focus on its role in mitigating side reactions like aspartimide formation. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of classical and modern peptide synthesis strategies.

Historical Context: The Dawn of Controlled Peptide Synthesis

The field of peptide synthesis was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. This was the first truly effective, reversible Nα-protecting group, a breakthrough that transformed peptide synthesis from an art of random couplings into a precise science. The Z-group's stability under coupling conditions and its clean removal by catalytic hydrogenation provided the essential tools for the logical, stepwise assembly of peptide chains. This compound, as a derivative of this work, allowed for the incorporation of the trifunctional amino acid aspartic acid into growing peptide chains with its amino group selectively protected.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Chemical Name | (2S)-2-(phenylmethoxycarbonylamino)butanedioic acid | N/A |

| Synonyms | N-Cbz-L-aspartic acid, Z-Aspartic Acid, N-Carbobenzoxy-L-aspartic acid | N/A |

| CAS Number | 1152-61-0 | N/A |

| Molecular Formula | C12H13NO6 | N/A |

| Molecular Weight | 267.24 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 117.0 to 122.0 °C | N/A |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | N/A |

| Optical Rotation | +9.0 to +10.0 deg (c=7, AcOH) | N/A |

The Challenge of Aspartimide Formation

A persistent and notorious side reaction in peptide synthesis, particularly in the now-dominant solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, is the formation of aspartimide. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, especially under the basic conditions used for Fmoc deprotection (e.g., piperidine). This leads to a mixture of by-products, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide.[1]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1] The use of the standard side-chain protecting group in Fmoc chemistry, tert-butyl (tBu), can lead to significant levels of this side reaction.

Quantitative Comparison of Aspartimide Formation

While direct head-to-head quantitative comparisons under identical conditions are scarce due to the different chemistries employed (classical solution-phase vs. modern SPPS), the relative stability of the protecting groups under different conditions can be inferred. The benzyl (B1604629) ester of a Z-protected aspartic acid is stable to the basic conditions that plague the Fmoc/tBu strategy. Aspartimide formation is primarily a base-catalyzed problem during Fmoc deprotection. In contrast, the Z-group is removed under acidic conditions or by hydrogenolysis, and the benzyl side-chain protection requires strong acids like HBr/AcOH or HF, conditions where aspartimide formation is less prevalent, though it can still occur under acidic conditions.

Modern strategies to suppress aspartimide formation in Fmoc-SPPS involve the use of sterically hindered side-chain protecting groups. The following table illustrates the effectiveness of these modern groups compared to the standard OtBu, highlighting the severity of the problem that older methods with Z-Asp(OBzl)-OH circumvented by avoiding piperidine-based deprotection cycles.

| Asp Protecting Group | Peptide Sequence (Scorpion Toxin II model) | Aspartimide-related by-products (%) after prolonged piperidine (B6355638) treatment | Reference |

| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Asn -Tyr-Ile-OH | High | [2] |

| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OH | High | [2] |

| Fmoc-Asp(OMpe)-OH | H-Val-Lys-Asp-Asn -Tyr-Ile-OH | Moderate | [2] |

| Fmoc-Asp(OMpe)-OH | H-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OH | Moderate | [2] |

| Fmoc-Asp(OEpe)-OH | H-Val-Lys-Asp-Asn -Tyr-Ile-OH | Low | [2] |

| Fmoc-Asp(OEpe)-OH | H-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OH | Low | [2] |

| Fmoc-Asp(OPhp)-OH | H-Val-Lys-Asp-Asn -Tyr-Ile-OH | Very Low | [2] |

| Fmoc-Asp(OPhp)-OH | H-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OH | Very Low | [2] |

| Fmoc-Asp(OBno)-OH | H-Val-Lys-Asp-Asn -Tyr-Ile-OH | Extremely Low | [2] |

| Fmoc-Asp(OBno)-OH | H-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OH | Extremely Low | [2] |

Note: This table demonstrates the efficacy of modern protecting groups in Fmoc-SPPS. The Z-Asp(OBzl)-OH strategy avoids this specific base-induced side reaction by employing a different orthogonal protection scheme.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from L-aspartic acid and benzyl chloroformate. The reaction is conducted under controlled pH and temperature to maximize yield and minimize the formation of the dipeptide by-product, Z-Asp-Asp-OH.[3]

Materials:

-

L-Aspartic Acid

-

Sodium Hydroxide (B78521) (NaOH)

-

Benzyl Chloroformate (Z-Cl or Cbz-Cl)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice bath

-

pH meter

-

Stir plate and stir bar

-

Addition funnels

Procedure:

-

Dissolution of L-Aspartic Acid: Dissolve L-aspartic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with cooling in an ice bath.

-

pH and Temperature Adjustment: Adjust the temperature of the solution to between 35-55°C. Maintain the pH of the reaction mixture between 9.2 and 12.0 using a concentrated NaOH solution. A narrower, preferred range is a temperature of 46-50°C and a pH of 10.0-11.0.[3]

-

Addition of Benzyl Chloroformate: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and a solution of NaOH dropwise to the reaction mixture over a period of 1-2 hours. Use the NaOH solution to maintain the pH within the desired range.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of this compound will form.

-

Isolation and Purification: Stir the mixture in the ice bath for an additional hour to ensure complete precipitation. Collect the white solid by vacuum filtration.

-

Washing: Wash the crude product with cold deionized water.

-

Drying: Dry the purified this compound under vacuum to a constant weight. The expected yield is typically greater than 90% with a purity of >99%.[3]

Solution-Phase Synthesis of a Dipeptide (Z-Asp-Phe-OMe)

This protocol outlines the coupling of this compound with L-Phenylalanine methyl ester (H-Phe-OMe) using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.[4][5]

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Amine Component: Dissolve H-Phe-OMe·HCl (1.0 eq) in DCM. Add NMM or DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine.

-

Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: Add DCC (1.1 eq) to the this compound/HOBt solution and stir for 15-20 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Add the prepared H-Phe-OMe solution to this mixture.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Application in the Study of Apoptosis: Caspase Inhibition

Z-protected aspartic acid derivatives have been instrumental in the development of specific inhibitors for caspases, a family of cysteine proteases that are central regulators of apoptosis (programmed cell death). Caspases have a strict requirement for an aspartic acid residue at the P1 position of their substrates.[6] Peptides containing Z-Asp derivatives, often as part of a recognition sequence like Asp-Glu-Val-Asp (DEVD), can act as potent and selective inhibitors, allowing researchers to probe the intricate signaling pathways of apoptosis.

Caspase-3 Activation Pathway in Apoptosis

The following diagram illustrates the central role of Caspase-3 in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Z-Asp based inhibitors would target the active Caspase-3, preventing it from cleaving downstream substrates and executing cell death.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

Solubility and stability characteristics of Z-Asp-OH

An In-depth Technical Guide to the Solubility and Stability of Z-Asp-OH

This technical guide provides comprehensive information on the solubility and stability characteristics of N-α-Cbz-L-aspartic acid (this compound), a critical building block in peptide synthesis and other areas of chemical research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, or N-α-Cbz-L-aspartic acid, is an N-terminally protected form of the amino acid L-aspartic acid. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing unwanted side reactions at the α-amino group. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic protocols and for ensuring the purity and integrity of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | N-α-Cbz-L-aspartic acid |

| Synonyms | Z-L-Asp-OH, Cbz-L-Asp-OH, N-Benzyloxycarbonyl-L-aspartic acid |

| CAS Number | 1152-61-0 |

| Molecular Formula | C₁₂H₁₃NO₆ |

| Molecular Weight | 267.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 117-119 °C |

| Purity (typical) | ≥98% (HPLC) |

Solubility Characteristics

The solubility of this compound is a critical parameter for its application in solution-phase peptide synthesis and for purification processes. The presence of two carboxylic acid groups and the benzyloxycarbonyl protecting group confers a specific solubility profile.

Qualitative Solubility

This compound exhibits good solubility in many common polar organic solvents. It is sparingly soluble in water.

-

Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Methanol, Ethanol.

-

Sparingly soluble in: Water.

Quantitative Solubility Data

Quantitative solubility data for this compound in various common laboratory solvents are summarized in the table below. It is important to note that for some solvents, only data for the D-enantiomer (Z-D-Asp-OH) was available, which is included for reference as the solubility is expected to be very similar.

| Solvent | Solubility (g/L) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | Data for Z-D-Asp-OH.[1] Ultrasonic assistance may be required. |

| Ethanol | 100 | Not Specified | Data for Z-D-Asp-OH.[1] Ultrasonic assistance may be required. |

| Methanol | Soluble | Not Specified | Almost transparent solution.[2] |

| Dimethylformamide (DMF) | Soluble | Not Specified | General observation.[3] |

| Water | Sparingly Soluble | Not Specified | General observation.[3] |

Further experimental determination of solubility in a wider range of solvents at various temperatures is recommended for specific applications.

Stability Profile

The stability of this compound is a key consideration for its storage and handling, as well as for the conditions employed during its use in chemical reactions. The primary degradation pathway of concern is the formation of aspartimide.

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of this compound.

| Form | Recommended Storage Temperature | Shelf Life (Typical) | Key Recommendations |

| Solid Powder | 2-8°C[2][3] or -20°C[1] | 2-3 years[1] | Store in a tightly sealed container, protected from light and moisture.[3] |

| In Solvent | -20°C to -80°C[1] | 1 to 6 months[1] | Prepare fresh solutions. For longer-term storage, aliquot to avoid repeated freeze-thaw cycles. Store protected from light. |

Chemical Stability and Degradation Pathways

The principal chemical instability of this compound, particularly under basic conditions, is the intramolecular cyclization to form an aspartimide (a succinimide (B58015) derivative). This side reaction is well-documented for aspartic acid residues in peptides and is a significant concern during solid-phase peptide synthesis (SPPS).[4][5]

Mechanism of Aspartimide Formation:

Under basic conditions, the amide nitrogen can act as a nucleophile, attacking the side-chain carbonyl carbon of the aspartyl residue. This intramolecular reaction leads to the formation of a five-membered ring structure, the aspartimide, with the elimination of the side-chain protecting group's alcohol (in this case, benzyl (B1604629) alcohol would be the leaving group if the side chain were esterified, but with a free carboxylic acid, the reaction is less favorable but can be promoted by activating agents). The aspartimide can then be hydrolyzed to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, often leading to racemization.[4]

Factors that can promote aspartimide formation include:

-

Basic conditions: The presence of bases, such as piperidine (B6355638) used for Fmoc deprotection in SPPS, can catalyze this side reaction.[5]

-

Elevated temperatures: Higher temperatures can accelerate the rate of aspartimide formation.[4]

-

Solvent polarity: More polar solvents can influence the rate of this side reaction.[4]

While this compound itself is a free di-acid and less prone to direct base-catalyzed cyclization compared to an activated ester, this instability becomes highly relevant when the carboxylic acid groups are activated for peptide coupling.

Forced Degradation Studies:

| Condition | Description | Potential Degradation Products |

| Acidic Hydrolysis | Exposure to acidic conditions (e.g., HCl, H₂SO₄) at elevated temperatures. | Hydrolysis of the carbamate (B1207046) bond to yield L-aspartic acid and benzyl alcohol. |

| Basic Hydrolysis | Exposure to basic conditions (e.g., NaOH) at elevated temperatures. | Hydrolysis of the carbamate bond. Potential for aspartimide formation if the carboxyl groups are activated. |

| Oxidative Degradation | Exposure to oxidizing agents (e.g., H₂O₂). | The molecule is relatively stable to oxidation, but degradation of the aromatic ring of the Cbz group could occur under harsh conditions. |

| Thermal Degradation | Exposure to high temperatures. | Decarboxylation and other decomposition pathways. |

| Photodegradation | Exposure to UV and visible light. | Degradation of the benzyloxycarbonyl group. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the solubility and stability of this compound.

Protocol for Determination of Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., Methanol, Ethanol, DMF, Water)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol) for the preparation of a calibration curve.

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC. A typical HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid, with detection at 214 nm or 254 nm.

-

Quantify the concentration of this compound in the sample using the previously generated calibration curve.

-

Calculate the solubility in g/L or other desired units.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector (preferably with a photodiode array detector and coupled to a mass spectrometer)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility) at a known concentration.

-

Acidic Degradation: To one sample, add HCl to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Degradation: To another sample, add NaOH to a final concentration of 0.1 M. Keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: To a separate sample, add H₂O₂ to a final concentration of 3%. Keep at room temperature for a defined period.

-

Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, heat a solution of this compound.

-

Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute appropriately. Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.

-

Peak Identification: Use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

Logical Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of this compound solubility.

Key Degradation Pathway of this compound (Conceptual)

Caption: The primary degradation pathway of activated this compound is aspartimide formation.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Carbobenzyloxy-L-aspartic acid | 1152-61-0 [chemicalbook.com]

- 3. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.iris-biotech.de [media.iris-biotech.de]

Z-Asp-OH: A Technical Guide for Researchers in Drug Development and Apoptosis Studies

An In-depth Technical Guide on the Aspartic Acid Derivative, N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)

N-Benzyloxycarbonyl-L-aspartic acid, commonly abbreviated as this compound, is a pivotal molecule in the fields of medicinal chemistry and apoptosis research. While not a direct inhibitor of cellular processes itself, it serves as a fundamental building block for the synthesis of a wide array of biologically active peptides and small molecules, most notably potent inhibitors of caspases, the key executioner enzymes in programmed cell death. This guide provides a comprehensive technical overview of this compound, its properties, synthesis applications, and its instrumental role in the development of critical tools for studying apoptosis.

Core Chemical and Physical Properties

This compound is a synthetic derivative of the amino acid L-aspartic acid. The defining feature of this compound is the benzyloxycarbonyl (Z or Cbz) group attached to the α-amino group of aspartic acid. This protecting group is crucial for its utility in peptide synthesis, as it prevents unwanted reactions at the N-terminus while allowing for the selective formation of peptide bonds at the carboxyl groups.[1][2]

| Property | Value |

| Chemical Name | N-Benzyloxycarbonyl-L-aspartic acid |

| Synonyms | This compound, Cbthis compound, N-Cbz-L-aspartic acid |

| CAS Number | 1152-61-0 |

| Molecular Formula | C₁₂H₁₃NO₆ |

| Molecular Weight | 267.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water.[2] |

| Storage | Store at 2–8°C in a tightly sealed container, protected from moisture and light.[2] |

The Foundational Role of this compound in Peptide Synthesis

The primary application of this compound lies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] The Z-group serves as a temporary protecting group for the N-terminus of the aspartic acid residue. This protection is stable under the conditions required for peptide bond formation but can be selectively removed to allow for the stepwise elongation of a peptide chain.

Experimental Protocol: General Coupling of this compound in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general procedure for incorporating a this compound residue into a peptide sequence being synthesized on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Washing solvents (DMF, DCM)

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2-5 equivalents), and a base (e.g., DIPEA, 4-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. A negative test (yellow beads) indicates a successful coupling.

-

Continuation of Synthesis: For the next amino acid addition, the Z-group on the aspartic acid residue remains in place while the Fmoc group of the subsequent amino acid is removed.

Experimental Protocol: Cleavage of the Z-Group

The removal of the Z-group is typically achieved through catalytic hydrogenation, a method that is orthogonal to the acid-labile protecting groups used in the Fmoc/tBu strategy.[3]

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Hydrogen source (e.g., hydrogen gas balloon or hydrogenation apparatus)

-

Solvent (e.g., methanol, acetic acid, or a mixture)

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent in a reaction flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Introduce hydrogen gas to the reaction mixture, either by bubbling it through the solution or by maintaining a hydrogen atmosphere (e.g., with a balloon).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide. Further purification may be necessary.

This compound Derivatives as Potent Caspase Inhibitors in Apoptosis Research

While this compound itself does not exhibit significant inhibitory activity against caspases, its structure forms the cornerstone for a class of highly effective, broad-spectrum caspase inhibitors.[4][5] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[6][7] They recognize and cleave specific tetrapeptide sequences, with a stringent requirement for an aspartic acid residue at the P1 position.

The general structure of these inhibitors consists of a peptide recognition sequence, with aspartic acid at the P1 position, and an electrophilic "warhead" that irreversibly binds to the active site cysteine of the caspase. The Z-group at the N-terminus enhances cell permeability.

Key this compound Derived Caspase Inhibitors

| Inhibitor | Structure | Target Caspases | Mechanism of Action |

| Z-VAD-FMK | Z-Val-Ala-Asp(OMe)-FMK | Pan-caspase inhibitor (inhibits most caspases).[5][8] | The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine in the active site of caspases.[5] |

| Z-Asp-CH2-DCB | Z-Asp-CH2-dichlorobenzoate | Broad-spectrum caspase inhibitor.[4] | The dichlorobenzoate group acts as a leaving group, allowing for the alkylation of the active site cysteine. |

The Apoptosis Signaling Pathway and the Role of Caspase Inhibition

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases (e.g., caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound-derived pan-caspase inhibitors, such as Z-VAD-FMK, are invaluable tools for studying these pathways. By blocking caspase activity, researchers can dissect the roles of specific caspases in various cellular processes and investigate the consequences of inhibiting apoptosis.

Experimental Protocol: Caspase Activity Assay Using a Fluorogenic Substrate

This protocol describes a general method to assess the inhibitory potential of a this compound derivative on caspase activity in a cell-free system.

Materials:

-

Recombinant active caspase (e.g., caspase-3)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

-

Caspase assay buffer (typically containing PIPES or HEPES, DTT, and EDTA)

-

This compound derivative to be tested

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the this compound derivative in caspase assay buffer. Prepare solutions of the caspase and the fluorogenic substrate in the same buffer.

-

Incubation: In the wells of the microplate, add the caspase assay buffer, the this compound derivative at various concentrations, and the recombinant caspase. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC, Ex: ~360 nm, Em: ~460 nm).

-

Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is an indispensable tool for researchers in the fields of peptide chemistry, apoptosis research, and drug development. Its utility stems from the strategic placement of the benzyloxycarbonyl protecting group, which enables its seamless integration into synthetic schemes for creating complex peptides and peptidomimetics. While this compound itself is not a biologically active modulator of apoptosis, it is the foundational precursor for a critically important class of pan-caspase inhibitors. A thorough understanding of the properties and reaction protocols associated with this compound is therefore essential for any scientist working to unravel the mechanisms of programmed cell death or to develop novel therapeutics that target this fundamental biological process.

References

- 1. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: biochemical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Z-Asp-OH: A Cornerstone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-α-Benzyloxycarbonyl-L-aspartic acid, commonly abbreviated as Z-Asp-OH, stands as a pivotal building block in the arsenal (B13267) of medicinal chemists. Its unique structure, featuring a protected α-amino group and a reactive carboxylic acid side chain, renders it an indispensable component in the synthesis of a wide array of therapeutic agents, most notably peptide and peptidomimetic drugs. The aspartic acid moiety itself is a frequent pharmacophoric element, crucial for molecular recognition and interaction with biological targets, particularly enzymes such as proteases. This guide provides a comprehensive overview of the function and application of this compound in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Core Properties and Significance of this compound

This compound is an L-aspartic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is stable under a variety of reaction conditions, yet can be readily removed when needed, making it a valuable tool in multi-step organic synthesis.[1] Its stability and reliable performance have established it as an industry-standard for peptide synthesis and other applications in medicinal chemistry.[1]

| Property | Value |

| Chemical Name | N-Benzyloxycarbonyl-L-aspartic acid |

| Synonyms | This compound, Cbthis compound |

| CAS Number | 1152-61-0 |

| Molecular Formula | C₁₂H₁₃NO₆ |

| Molecular Weight | 267.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water |

| Storage | 2–8°C in a tightly sealed container, protected from moisture and light |

Application of this compound in Peptide Synthesis

The primary application of this compound is in the synthesis of peptides, both in solution-phase and solid-phase peptide synthesis (SPPS).[1] In SPPS, the peptide is assembled step-by-step on a solid resin support.[2] This process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid.[2]

Experimental Protocol: A Standard Coupling Cycle in SPPS

The following is a representative protocol for the coupling of an N-α-protected amino acid, such as this compound, to a resin-bound peptide chain using a carbodiimide (B86325) activation method.

Materials:

-

Resin with N-terminal deprotected peptide

-

This compound (or other N-protected amino acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

-

Resin Swelling and Deprotection:

-

The peptide-resin is swelled in DMF for 30 minutes.

-

If the N-terminal protecting group is Fmoc, it is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[3]

-

The resin is then thoroughly washed with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.[3]

-

-

Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Add the activated this compound solution to the swelled and deprotected peptide-resin.

-

The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.

-

-

Monitoring and Washing:

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects the presence of free primary amines.

-

Once the coupling is complete, the resin is drained and washed thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The cycle of deprotection and coupling is repeated with the subsequent amino acids in the desired sequence.

-

The Challenge of Aspartimide Formation

A significant challenge when incorporating aspartic acid residues into peptides is the formation of a succinimide (B58015) ring side-product known as aspartimide.[3][4] This intramolecular cyclization is catalyzed by the base used for Fmoc deprotection (piperidine) and is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[3] Aspartimide formation can lead to racemization at the aspartic acid residue and the formation of a mixture of α- and β-peptides, which are difficult to separate from the desired product.[1][4]

| Strategy for Mitigation | Description |

| Bulky Side-Chain Protection | The use of sterically hindered ester protecting groups on the β-carboxyl group of aspartic acid, such as O-tert-butyl (OtBu), can reduce the rate of aspartimide formation. |

| Backbone Protection | Protecting the backbone amide nitrogen of the residue C-terminal to the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the cyclization reaction. |

| Modified Deprotection | Using weaker bases than piperidine, such as piperazine, or adding acidic modifiers to the deprotection solution can decrease the incidence of aspartimide formation. |

| Cyanosulfurylide (CSY) Protection | A non-ester-based protecting group that masks the carboxylic acid with a stable C-C bond, effectively preventing aspartimide formation.[5] Deprotection requires a specific step with an electrophilic halogen source.[5] |

Decision-Making for Aspartic Acid Protection

The choice of protecting group strategy for aspartic acid is critical for the successful synthesis of complex peptides. The following diagram illustrates a decision-making process to guide this selection.

This compound in the Synthesis of Caspase Inhibitors

Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis (programmed cell death). They recognize and cleave their substrates after an aspartic acid residue. This specificity makes aspartic acid a key component in the design of caspase inhibitors.

Many potent and widely used caspase inhibitors are peptide-based molecules that mimic the caspase recognition sequence. This compound and its derivatives are crucial building blocks for the synthesis of these inhibitors, such as Z-VAD-FMK (a pan-caspase inhibitor) and Z-DEVD-FMK (a caspase-3 inhibitor).[6][7] The "D" in these sequences represents aspartic acid, which is essential for binding to the active site of the caspase.

Quantitative Data: Inhibition of Caspases

The following table summarizes the inhibitory activity (IC₅₀ values) of several peptide-based caspase inhibitors that incorporate an aspartic acid residue.

| Inhibitor | Target Caspase(s) | IC₅₀ (nM) |

| Ac-DEVD-CHO | Caspase-3 | 0.23 |

| Caspase-7 | 1.6 | |

| Z-DEVD-FMK | Caspase-3 | 18,000 |

| Ac-LEHD-CHO | Caspase-9 | 3.82 |

| Z-VAD-FMK | Pan-caspase | Varies by caspase |

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This protocol describes a method to determine the activity of caspase-3 and the inhibitory potential of compounds synthesized using this compound. The assay is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[8]

Materials:

-

Cell lysate containing active caspase-3

-

Caspase-3 substrate: Ac-DEVD-pNA (20 mM stock in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

Test inhibitor (e.g., synthesized Z-DEVD-FMK)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 1x Assay Buffer by diluting a 10x stock solution.

-

Dilute the 20 mM Ac-DEVD-pNA substrate to 2 mM in 1x Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in 1x Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 5 µL of cell lysate.

-

Add the desired volume of the diluted test inhibitor to the appropriate wells.

-

Add 1x Assay Buffer to bring the total volume in each well to 90 µL.

-

Include control wells with no inhibitor and wells with a known caspase-3 inhibitor.

-

-

Initiation and Incubation:

-

Start the reaction by adding 10 µL of the 2 mM Ac-DEVD-pNA substrate to each well.

-

Mix gently by shaking the plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-3 activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathway: Apoptosis and Caspase Inhibition

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Caspase inhibitors containing the aspartic acid motif, synthesized using this compound, block this cascade at different points, thereby preventing cell death.

Workflow for Peptide-Based Drug Discovery and Development

The journey from a building block like this compound to a potential drug candidate involves a multi-step workflow encompassing synthesis, purification, characterization, and biological evaluation.

This compound in Non-Peptidic Medicinal Chemistry

While the primary role of this compound is in peptide synthesis, its chiral nature and bifunctional character also make it a valuable starting material for the stereoselective synthesis of non-peptidic small molecules. The aspartic acid scaffold can be elaborated into a variety of heterocyclic and acyclic structures, serving as a chiral template to control the stereochemistry of the final product. For instance, it has been used in the synthesis of β-amino acids, which are important components of various biologically active compounds.

Conclusion

This compound is a versatile and indispensable building block in medicinal chemistry. Its application extends from the routine synthesis of peptides to the construction of complex therapeutic agents like caspase inhibitors. While its use presents challenges, such as the potential for aspartimide formation, a thorough understanding of the underlying chemistry and the available mitigation strategies allows for its effective implementation in drug discovery and development. The continued exploration of new protecting group strategies and synthetic methodologies will undoubtedly further expand the utility of this compound and other protected amino acids in the quest for novel therapeutics.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Potential applications of Z-Asp-OH in apoptosis research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OH (N-Carbobenzyloxy-L-aspartic acid) is a fundamental building block in the study of programmed cell death, or apoptosis.[1][2] While not biologically active in its own right, its derivatives are indispensable for synthesizing a wide array of chemical probes and inhibitors that target caspases, the key executioners of the apoptotic cascade.[3][4] This guide provides a comprehensive overview of the applications of this compound-derived compounds in apoptosis research, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic process.[4][5] They are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[6][7] The stringent requirement of caspases for an aspartic acid residue at the P1 position of their cleavage sites makes this compound an ideal scaffold for designing specific inhibitors.[8] By modifying the this compound molecule, researchers have developed potent tools to dissect the intricate signaling pathways of apoptosis, identify novel therapeutic targets, and screen for potential drug candidates.[7][9]

Core Applications of this compound Derivatives

The primary application of this compound in apoptosis research is its use as a precursor for the synthesis of irreversible caspase inhibitors. These inhibitors typically feature a peptide recognition sequence and a reactive functional group, such as a fluoromethylketone (FMK) or a chloromethylketone (CMK), which covalently binds to the active site of the caspase.[5] The benzyloxycarbonyl (Z) group serves as a protecting group during synthesis.[3]

One of the most widely recognized this compound derivatives is the pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-Val-Ala-Asp(OMe)-fluoromethyl ketone).[10] This broad-spectrum inhibitor is cell-permeable and effectively blocks apoptosis in a multitude of experimental systems.[10] More specific inhibitors have also been developed by altering the peptide sequence to target individual caspases. For example, inhibitors containing the DEVD sequence are potent against caspase-3 and -7, while those with a VEID sequence target caspase-6.[4][6]

Quantitative Data: Caspase Inhibition by this compound Derivatives

The efficacy of this compound-derived caspase inhibitors is typically quantified by their inhibition constants (Ki) or their second-order rate of inhibition (kobs/I). The following tables summarize key quantitative data from the literature on the inhibition of various caspases by these compounds.

| Inhibitor | Target Caspase(s) | Inhibition Constant (Ki) | Reference |

| Ac-YVAD-cmk | Caspase-1 | 0.8 nM | [11] |

| Ac-YVAD-cmk | Caspase-4 | 362 nM | [11] |

| Ac-YVAD-cmk | Caspase-5 | 163 nM | [11] |

| Z-EK(biotin)D-aomk (12c) | Caspase-1 | < 1 µM | [12] |

| Z-EK(biotin)D-aomk (12c) | Caspase-3 | < 5 µM | [12] |

| Z-EK(biotin)D-aomk (12c) | Caspase-6 | 550 µM | [12] |

| Z-EK(biotin)D-aomk (12c) | Caspase-7 | < 5 µM | [12] |

| Z-EK(biotin)D-aomk (12c) | Caspase-8 | < 10 µM | [12] |

| Inhibitor | Target Caspase | Second-order rate of inhibition (kobs/I) (M-1s-1) | Reference |

| Ac-DEVD-AOMK | Caspase-3 | > 1,000,000 | [6] |

| Ac-DEVD-AOMK | Caspase-7 | > 1,000,000 | [6] |

| Ac-VEID-AOMK | Caspase-6 | 800,000 | [6] |

| Ac-LEHD-AOMK | Caspase-8 | 500,000 | [6] |

| Ac-LEHD-AOMK | Caspase-9 | 100,000 | [6] |

| Ac-IETD-AOMK | Caspase-8 | > 1,000,000 | [6] |

Signaling Pathways in Apoptosis

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Extrinsic Apoptosis Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[13][14] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Activated caspase-8 then directly activates executioner caspases.

Caption: The extrinsic apoptosis pathway initiated by death ligand binding.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal.[15] These stresses lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[16] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of pro-caspase-9.[16] Activated caspase-9, in turn, activates executioner caspases.

Caption: The intrinsic apoptosis pathway triggered by cellular stress.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound-derived caspase inhibitors to study apoptosis.

Caspase Activity Assay Using a Fluorogenic Substrate

This protocol describes the measurement of caspase activity in cell lysates using a specific fluorogenic peptide substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound-derived caspase inhibitor (e.g., Z-VAD-FMK)

-

Lysis buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the apoptosis-inducing agent for the desired time. A control group should be treated with the vehicle. To demonstrate caspase-dependent apoptosis, a separate group should be pre-incubated with a this compound-derived caspase inhibitor for 1-2 hours before adding the apoptosis inducer.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 15-30 minutes.

-

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

-

Caspase Activity Measurement: Dilute the lysates to the same protein concentration in lysis buffer. Add 50 µL of each lysate to a well of the 96-well plate. Add 50 µL of the fluorogenic caspase substrate solution (final concentration typically 50-100 µM).

-

Data Acquisition: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) every 5-10 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Normalize the activity to the protein concentration.

Western Blot Analysis of Caspase Activation and Substrate Cleavage

This protocol outlines the detection of caspase activation (cleavage of pro-caspases to their active subunits) and the cleavage of a known caspase substrate (e.g., PARP) by western blotting.

Materials:

-

Treated cell lysates (prepared as in the caspase activity assay)

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-